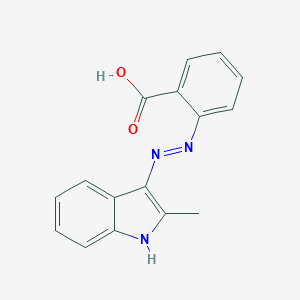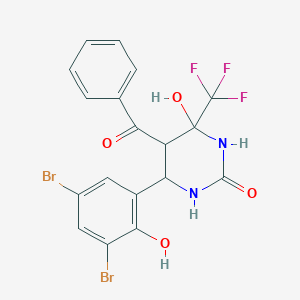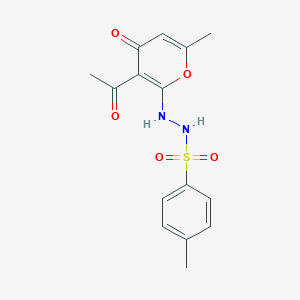![molecular formula C13H14N2O B381904 2-(吡啶-3-基亚甲基)-1-氮杂双环[2.2.2]辛烷-3-酮 CAS No. 273748-55-3](/img/structure/B381904.png)
2-(吡啶-3-基亚甲基)-1-氮杂双环[2.2.2]辛烷-3-酮
描述
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one, also known as Pictet-Spengler ketone, is a bicyclic compound that has been extensively studied for its potential in drug discovery, particularly in the field of neuroscience. This compound has a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for the development of new therapeutics.
科学研究应用
合成和结构分析
一系列 2-(取代的亚苄基/杂芳基-3-基亚甲基)-1-氮杂双环[2.2.2]辛烷-3-酮,包括与 2-(吡啶-3-基亚甲基)-1-氮杂双环[2.2.2]辛烷-3-酮 在结构上相关的化合物,已经合成和分析。合成涉及碱催化的缩合,X 射线分析已用于确定分子构象和取代基位置的影响 (Sonar、Parkin 和 Crooks,2006)。
认知障碍治疗的潜力
(2S,3R)-N-[2-(吡啶-3-基甲基)-1-氮杂双环[2.2.2]辛-3-基]苯并[b]呋喃-2-甲酰胺,一种衍生物,已被确定为选择性 α7 烟碱乙酰胆碱受体激动剂。它有望治疗与神经系统疾病相关的认知障碍,在动物模型和精神分裂症的临床试验中显示出积极效果 (Mazurov 等人,2012)。
合成类似物和配体开发
已经合成了天然存在的烟碱乙酰胆碱受体配体阿纳巴碱的受限版本。这些包括 2-(吡啶-3-基)-1-氮杂双环[2.2.2]辛烷及其衍生物,它们对 α4β2 烟碱乙酰胆碱受体亚型表现出高亲和力 (Bhatti 等人,2008)。
不对称合成的对映异构体衍生物
由 2-氮杂双环[3.3.0]辛烷合成的对映纯双环吡咯烷衍生物已用作迈克尔型反应中的手性助剂,证明了它们在不对称合成中的效用 (Martens & Lübben,1991)。
有机合成中的方法
已经开发了制备 1-氮杂双环[2.2.2]辛烷衍生物的新方法,这些衍生物与所讨论的化学结构密切相关。这些方法涉及烷基化和环化技术,为有机合成的更广泛领域做出了贡献 (Svoboda & Paleček,1995)。
核磁共振和光谱分析
已经对类似的氮杂双环辛烷衍生物进行了广泛的核磁共振和光谱研究。这些研究提供了对这些化合物的构象和结构特征的见解,这对于理解它们的化学行为和潜在应用至关重要 (Arias 等人,1986)。
微生物羟基化研究
已经研究了与所讨论的化合物在结构上相似的亚苄基-1-氮杂双环[2.2.2]辛烷-3-酮的微生物羟基化。这个过程是区域和立体选择性的,表明潜在的生物技术应用 (Wong & Burns,1999)。
作用机制
属性
IUPAC Name |
2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,8-9,11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIUVDYZQNETIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346398 | |
| Record name | 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
CAS RN |
273748-55-3 | |
| Record name | 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381829.png)

![methyl 6-tert-butyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381834.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B381835.png)
![2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381836.png)
![2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381837.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381838.png)
![2-[5-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pentyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381839.png)
![2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381840.png)
![2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381841.png)

![methyl 4-[({[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B381845.png)
